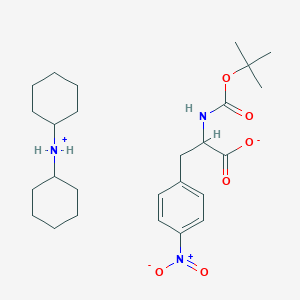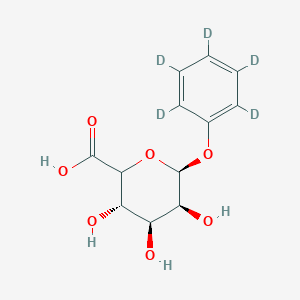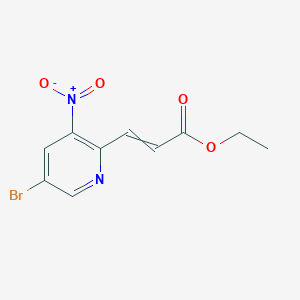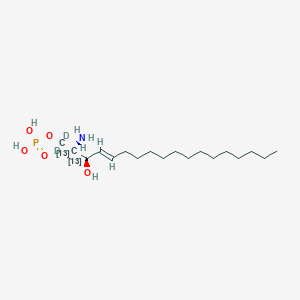
1-Phenylpiperazine; ethyl 4,4,4-trifluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt is a chemical compound with the molecular formula C16H21F3N2O3. It is a combination of 1-phenylpiperazine and ethyl 4,4,4-trifluoro-3-oxobutanoate in a 1:1 ratio
Méthodes De Préparation
The synthesis of 1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt typically involves the reaction of 1-phenylpiperazine with ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification methods to meet industrial standards.
Analyse Des Réactions Chimiques
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding, providing insights into biological processes.
Mécanisme D'action
The mechanism of action of 1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt can be compared with other similar compounds, such as:
1-Phenylpiperazine: A precursor in the synthesis of the target compound, known for its use in various pharmaceutical applications.
Ethyl 4,4,4-trifluoro-3-oxobutanoate:
Other Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(2-pyridyl)piperazine, which have similar structures but different functional groups, leading to varied applications and properties.
The uniqueness of 1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt lies in its combination of functional groups, which imparts specific chemical and biological properties that are valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C16H21F3N2O3 |
|---|---|
Poids moléculaire |
346.34 g/mol |
Nom IUPAC |
(Z)-4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate;1-phenylpiperazin-4-ium |
InChI |
InChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;3,10H,2H2,1H3/b;4-3- |
Clé InChI |
YVKXAOFKUIFDSH-QGAMPUOQSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C(F)(F)F)\[O-].C1CN(CC[NH2+]1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C=C(C(F)(F)F)[O-].C1CN(CC[NH2+]1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)


![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)



![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
